molecular formula C5H8N4O2 B3132549 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 3720-96-5

3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B3132549
CAS No.: 3720-96-5
M. Wt: 156.14 g/mol
InChI Key: YTIVQLVXSNDPGV-UHFFFAOYSA-N
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Description

3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at the 1 and 3 positions and three carbon atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions are often mild and can include the use of catalysts such as nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce new substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione include other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the range of applications it offers. Its ability to form various derivatives and its potential therapeutic effects make it a compound of significant interest in scientific research and industrial applications .

Properties

IUPAC Name

3a-methyl-3,4,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-5-2(6-3(10)8-5)7-4(11)9-5/h2H,1H3,(H2,6,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIVQLVXSNDPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(NC(=O)N1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365498
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-96-5
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Reactant of Route 5
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

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